![molecular formula C22H22N4O2 B7694283 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7694283.png)
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
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Overview
Description
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide, also known as BQ-123, is a potent and selective endothelin receptor antagonist. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide selectively blocks the endothelin receptor type A (ETA), which is responsible for vasoconstriction, cell proliferation, and fibrosis. By blocking ETA, N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide can reduce blood pressure, improve cardiac function, and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide has been shown to have several biochemical and physiological effects, including reducing blood pressure, improving cardiac function, inhibiting cell proliferation, and reducing fibrosis. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide in lab experiments is its high selectivity for ETA. This allows researchers to selectively block ETA and study its effects on various physiological processes. However, one limitation is that N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide is not orally bioavailable and must be administered through injection or infusion.
Future Directions
There are several future directions for research on N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide. One area of interest is its potential use in treating cancer. N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide has been shown to inhibit tumor growth in animal models, and further studies are needed to determine its potential as a cancer therapy. Another area of interest is its potential use in treating pulmonary hypertension. N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide has been shown to improve pulmonary hemodynamics in animal models, and clinical trials are ongoing to determine its safety and efficacy in humans. Additionally, further studies are needed to explore the potential use of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide in treating other diseases, such as heart failure and diabetic nephropathy.
Synthesis Methods
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide is synthesized through a multi-step process involving the reaction of 2-methoxybenzoyl chloride with 1-butyl-1H-pyrazolo[3,4-b]quinoline-3-amine, followed by further reactions and purification steps.
Scientific Research Applications
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, pulmonary hypertension, and cancer. It works by selectively blocking the endothelin receptors, which are involved in regulating blood pressure, vascular tone, and cell proliferation.
properties
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-3-4-13-26-21-17(14-15-9-5-7-11-18(15)23-21)20(25-26)24-22(27)16-10-6-8-12-19(16)28-2/h5-12,14H,3-4,13H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMCELUAMTUZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide |
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